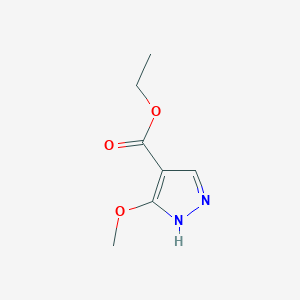![molecular formula C7H4BrN3O2 B1443023 2-Bromo-6-nitro-1H-benzo[d]imidazole CAS No. 909776-51-8](/img/structure/B1443023.png)
2-Bromo-6-nitro-1H-benzo[d]imidazole
Vue d'ensemble
Description
2-Bromo-6-nitro-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C7H4BrN3O2 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-6-nitro-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de l'imidazole, y compris le 2-Bromo-6-nitro-1H-benzo[d]imidazole, ont été étudiés pour leurs propriétés antimicrobiennes. Ils sont connus pour présenter un large spectre d'activité contre diverses bactéries et champignons. Les substituants nitro et bromo sur le cycle imidazole peuvent être cruciaux pour la capacité du composé à interférer avec la synthèse de la paroi cellulaire microbienne ou la fonction des protéines, ce qui entraîne la mort de l'agent pathogène .
Potentiel anticancéreux
La recherche a indiqué que les dérivés de l'imidazole peuvent avoir des propriétés antitumorales. Par exemple, certains 2-Bromo-6-nitro-1H-benzo[d]imidazoles substitués ont été synthétisés et évalués pour leur potentiel contre les lignées cellulaires cancéreuses telles que MCF-7 (cancer du sein) et CaCo-2 (cancer du côlon), montrant des résultats prometteurs en tant qu'agents chimiothérapeutiques .
Effets anti-inflammatoires et analgésiques
La partie imidazole est une caractéristique commune de nombreux médicaments anti-inflammatoires et analgésiques. Les dérivés du This compound peuvent agir sur diverses voies inflammatoires, inhibant potentiellement la synthèse des cytokines pro-inflammatoires ou modulant l'activité d'enzymes comme la cyclooxygénase (COX), offrant ainsi un soulagement de l'inflammation et de la douleur .
Applications antivirales
Les composés imidazolés ont été explorés pour leurs capacités antivirales. Le This compound pourrait servir de composé principal pour le développement de nouveaux médicaments antiviraux, en particulier en ciblant les enzymes de réplication virale ou la capside protéique virale, empêchant ainsi le virus d'infecter les cellules hôtes .
Produits chimiques agricoles
En raison de leur activité biologique, les dérivés de l'imidazole sont utilisés en agriculture comme fongicides, herbicides et régulateurs de croissance des plantes. Le This compound pourrait être utilisé dans la synthèse de ces produits chimiques, offrant une protection contre les maladies et les ravageurs des plantes, et régulant la croissance des plantes .
Synthèse organique et catalyse
L'imidazole et ses dérivés sont précieux dans la synthèse organique et la catalyse. Ils peuvent agir comme ligands dans des complexes de métaux de transition ou comme organocatalyseurs. Le This compound pourrait être utilisé pour synthétiser des carbènes N-hétérocycliques (NHC), qui sont importants dans diverses réactions catalytiques, y compris les réactions de couplage croisé qui forment des liaisons carbone-carbone .
Mécanisme D'action
Target of Action
Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to interact with various targets, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives have been reported to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Imidazole derivatives have been reported to induce various cellular responses, including cell cycle arrest and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives .
Analyse Biochimique
Biochemical Properties
2-Bromo-6-nitro-1H-benzimidazole plays a significant role in biochemical reactions, particularly in the synthesis of benzimidazole nucleosides, which are known for their antiviral properties . This compound interacts with various enzymes and proteins, including those involved in nucleic acid synthesis and repair. The nature of these interactions often involves the inhibition of enzyme activity, which can lead to the disruption of viral replication processes. Additionally, 2-Bromo-6-nitro-1H-benzimidazole has been used as a reactant in the synthesis of substituted benzimidazoles, further highlighting its importance in biochemical research .
Cellular Effects
The effects of 2-Bromo-6-nitro-1H-benzimidazole on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that the presence of electron-withdrawing groups, such as the nitro group in 2-Bromo-6-nitro-1H-benzimidazole, can decrease the ability of benzimidazole derivatives to inhibit cancer cell proliferation
Molecular Mechanism
At the molecular level, 2-Bromo-6-nitro-1H-benzimidazole exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of enzymes involved in nucleic acid synthesis, thereby preventing viral replication . Additionally, 2-Bromo-6-nitro-1H-benzimidazole can induce changes in gene expression, which may contribute to its therapeutic effects. The presence of the nitro group in the compound’s structure plays a crucial role in these interactions, enhancing its binding affinity to target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-nitro-1H-benzimidazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-6-nitro-1H-benzimidazole is relatively stable under standard laboratory conditions, but its degradation products can have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes, highlighting the importance of monitoring its stability and degradation over time.
Dosage Effects in Animal Models
The effects of 2-Bromo-6-nitro-1H-benzimidazole vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as antiviral and anticancer activities . At higher doses, toxic or adverse effects may be observed. For instance, high doses of 2-Bromo-6-nitro-1H-benzimidazole can lead to respiratory tract irritation, skin corrosion, and serious eye damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.
Metabolic Pathways
2-Bromo-6-nitro-1H-benzimidazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological activity . Additionally, the presence of the nitro group in the compound’s structure can influence its metabolic flux and metabolite levels, further affecting its overall biochemical properties.
Transport and Distribution
The transport and distribution of 2-Bromo-6-nitro-1H-benzimidazole within cells and tissues are critical factors that determine its biological activity. The compound can interact with specific transporters and binding proteins, which facilitate its uptake and localization within cells . These interactions can influence the compound’s accumulation in specific tissues, thereby affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-Bromo-6-nitro-1H-benzimidazole plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance the compound’s interactions with target biomolecules, thereby modulating its biological effects. Understanding the subcellular distribution of 2-Bromo-6-nitro-1H-benzimidazole is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
2-bromo-6-nitro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-7-9-5-2-1-4(11(12)13)3-6(5)10-7/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDRFCMMCKMEMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727919 | |
| Record name | 2-Bromo-6-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909776-51-8 | |
| Record name | 2-Bromo-6-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-nitro-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)



![[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol](/img/structure/B1442951.png)








